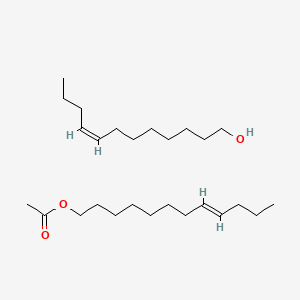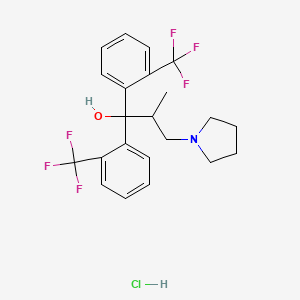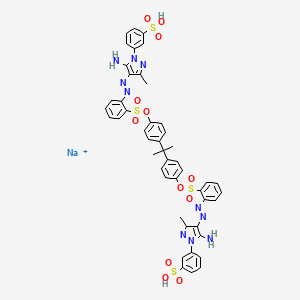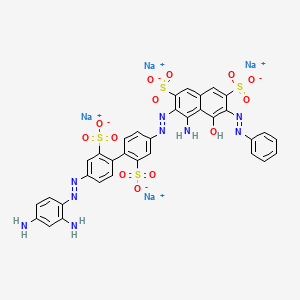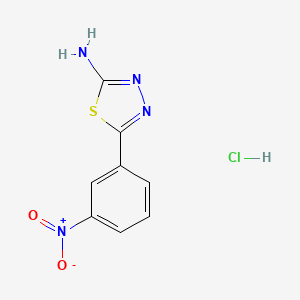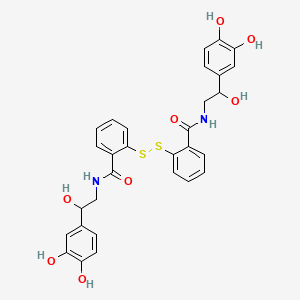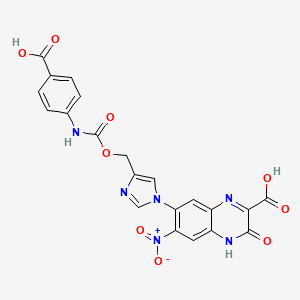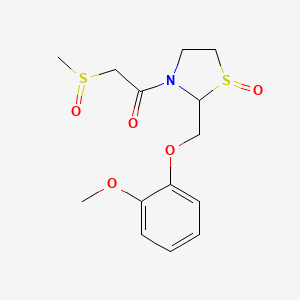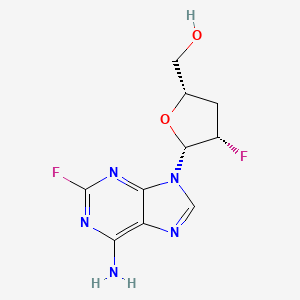
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been modified to include fluorine atoms, which can significantly alter its chemical and biological properties. Such modifications often aim to enhance the compound’s stability, bioavailability, and efficacy in various applications, particularly in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable purine base and a sugar moiety.
Glycosylation: The purine base is glycosylated with a fluorinated sugar derivative under acidic or basic conditions to form the nucleoside.
Fluorination: Introduction of the fluorine atoms can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic solutions (e.g., hydrochloric acid) or specific enzymes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield different fluorinated derivatives, while oxidation could produce various oxidized forms of the nucleoside.
Aplicaciones Científicas De Investigación
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Biological Research: Used as a tool to study the mechanisms of nucleoside transport and metabolism in cells.
Chemical Biology: Employed in the development of probes for imaging and tracking nucleic acid interactions in living cells.
Industrial Applications: Potential use in the synthesis of other complex fluorinated organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. This disruption can trigger cell death, making it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with similar antiviral properties.
Fludarabine: A fluorinated purine analog used in the treatment of hematological malignancies.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine is unique due to its specific fluorination pattern, which can enhance its stability and efficacy compared to other nucleoside analogs. Its dual fluorination (on both the sugar and the purine base) distinguishes it from other compounds, potentially offering improved pharmacokinetic properties and reduced susceptibility to enzymatic degradation.
Propiedades
Número CAS |
137648-20-5 |
|---|---|
Fórmula molecular |
C10H11F2N5O2 |
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
[(2S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11F2N5O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(13)15-10(12)16-8(6)17/h3-5,9,18H,1-2H2,(H2,13,15,16)/t4-,5-,9+/m0/s1 |
Clave InChI |
XYJOAVMYZFFRQS-DQSPEZDDSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=C(N=C32)F)N)CO |
SMILES canónico |
C1C(OC(C1F)N2C=NC3=C(N=C(N=C32)F)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
